molecular formula C14H13N3OS B2831201 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 868977-53-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2831201
CAS No.: 868977-53-1
M. Wt: 271.34
InChI Key: BTNHGEXQSNWUOC-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that integrates the structural features of imidazo[1,2-a]pyridine and thiophene. These structures are known for their significant biological and pharmacological activities. The imidazo[1,2-a]pyridine moiety is a versatile scaffold in medicinal chemistry, often found in compounds with anti-inflammatory, antiviral, and anticancer properties . The thiophene ring is another important heterocycle, frequently incorporated into pharmaceuticals due to its stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold . This is followed by a coupling reaction with thiophene-2-carboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(12-4-3-9-19-12)15-7-6-11-10-17-8-2-1-5-13(17)16-11/h1-5,8-10H,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNHGEXQSNWUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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